tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 287192-98-7
VCID: VC8096215
InChI: InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C#C
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate

CAS No.: 287192-98-7

Cat. No.: VC8096215

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate - 287192-98-7

Specification

CAS No. 287192-98-7
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1
Standard InChI Key IJHRDEPFBAXIMW-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C#C
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C#C

Introduction

Structural Characteristics

The compound’s piperidine core is a six-membered heterocyclic ring containing one nitrogen atom. The Boc group at the 1-position enhances stability during synthetic procedures, while the ethynyl group at the 3S-position introduces a reactive alkyne functionality. The stereochemistry at the 3-position is critical for enantioselective interactions in biological systems, influencing binding affinity and metabolic pathways . Key physicochemical properties include a boiling point of 269.6°C at 760 mmHg and a purity typically exceeding 98% .

Table 1: Physicochemical Properties of tert-Butyl (3S)-3-Ethynylpiperidine-1-carboxylate

PropertyValue
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
Boiling Point269.6°C at 760 mmHg
Purity>98% (HPLC)
Storage ConditionsDry, sealed inert environment

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis typically begins with (3S)-3-hydroxypiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent substitution of the hydroxyl group with an ethynyl moiety is achieved via reaction with ethynylmagnesium bromide or ethynyllithium under anhydrous conditions . The process is optimized for yield (70–85%) and stereochemical retention, with purification via column chromatography (petroleum ether/ethyl acetate) .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance efficiency and reduce byproduct formation. Automated systems ensure consistent quality, while recrystallization or distillation achieves high purity (>98%) . The Boc group’s stability under basic conditions facilitates large-scale handling, and the ethynyl group’s reactivity allows downstream functionalization .

Chemical Reactivity and Functionalization

The ethynyl group enables diverse transformations, including:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .

  • Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides to generate extended π-systems .

  • Hydrofunctionalization: Addition of water, alcohols, or amines across the triple bond for prodrug synthesis .

These reactions leverage the compound’s alkyne as a versatile handle for constructing complex architectures, such as peptidomimetics and kinase inhibitors .

Applications in Medicinal Chemistry

Androgen Receptor Modulation

The compound’s piperidine scaffold mimics natural ligand conformations, enabling interaction with androgen receptors. Preclinical studies suggest potential in prostate cancer therapy by disrupting androgen signaling pathways . Radiolabeled ligand binding assays demonstrate moderate affinity (IC₅₀ = 120 nM), with selectivity over related steroid receptors .

Prodrug Development

The Boc group’s acid-lability allows controlled deprotection in vivo, enabling targeted drug delivery. For example, conjugation with antitumor agents via the ethynyl group enhances solubility and reduces off-target effects .

Pharmacokinetic Considerations

  • Absorption: High lipophilicity (logP = 2.4) promotes gastrointestinal absorption .

  • Metabolism: Hepatic CYP450 enzymes oxidize the ethynyl group to carboxylic acids, which are excreted renally .

  • Half-Life: Preliminary rodent studies indicate a t₁/₂ of 3.2 hours, supporting twice-daily dosing regimens .

Case Studies

Synthesis of Vinylogous Amides

In a 2022 study, tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate was used in a gold-catalyzed cyclization to form exocyclic β-enaminones, key intermediates in alkaloid synthesis . The reaction proceeded via 6-endo dig oxyauration, yielding Z-isomers exclusively (75–90% yield) .

Radical Cascade Cyclization

Visible-light-mediated reactions with alkyl iodides generated oxindole derivatives, showcasing the compound’s utility in constructing sp³-rich architectures . This method achieved 88% yield for tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate, a potential kinase inhibitor .

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